Spiro[2.5]octane-7-carbaldehyde
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Overview
Description
Spiro[2.5]octane-7-carbaldehyde is an important chemical compound that has gained significant attention in scientific research and industry. It is a spirocyclic compound, which means it consists of two or more rings connected by only one common carbon atom .
Molecular Structure Analysis
The molecular formula of Spiro[2.5]octane-7-carbaldehyde is C9H14O. Spirocyclic compounds are inherently highly 3-dimensional structures. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Scientific Research Applications
Efficient Synthesis of Spiro Derivates
Spiro compounds with a fused and spirocyclic oxygen-containing rigid skeleton structure, such as spiro[imidazol-5-one-4,1'-cyclopropanes] and spiro[cyclohexane-1,3′-[3H]indoles], have been synthesized through various methods including Wolff rearrangement and cycloaddition, demonstrating their potential in the efficient construction of complex molecules with high yields (Xiao et al., 2018).
Synthesis and Chemistry of Polycarbocyclic Alkenes
Novel polycarbocyclic alkenes, such as sesquibicyclo[2.2.2]octene, have been synthesized showcasing the structural versatility and reactivity of spiro compounds. These studies not only expand the chemical space of spiro compounds but also contribute to understanding their chemistry and potential applications (Marchand et al., 1998).
Donor-Acceptor Cyclopropanes with Aldehydes
The use of spiro[imidazol-5-one-4,1'-cyclopropanes] as donor-acceptor cyclopropanes in formal cycloaddition reactions with aldehydes highlights their utility in creating libraries of spiroannulated tetrahydrofurans. This application demonstrates the role of spiro compounds in facilitating complex reactions with moderate to high yields and selectivity (Mikhaylov et al., 2020).
Organocatalytic Synthesis of Spirocyclohexane Carbaldehydes
An organocatalytic domino reaction involving 2-arylideneindane-1,3-diones and glutaraldehyde to give functionalized spirocyclohexane carbaldehydes illustrates the strategic use of spiro compounds in organocatalysis. This method highlights the high chemical yields and stereoselectivity achievable through the use of spiro compounds in synthesis (Anwar et al., 2014).
Mechanistic Insights into P450 Enzymes
The application of spiro compounds like norcarane and spiro[2.5]octane as probes to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. This research provides valuable insights into the radical intermediates involved in these enzymatic processes, contributing to our understanding of enzyme mechanisms at a molecular level (Auclair et al., 2002).
Future Directions
Spirocyclic structures have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future research on Spiro[2.5]octane-7-carbaldehyde and similar compounds could be promising.
properties
IUPAC Name |
spiro[2.5]octane-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-8-2-1-3-9(6-8)4-5-9/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOUYRJZOFWHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.5]octane-7-carbaldehyde |
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